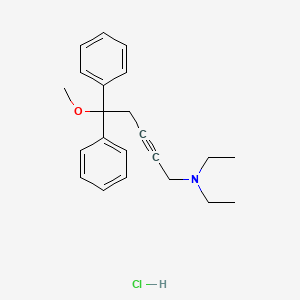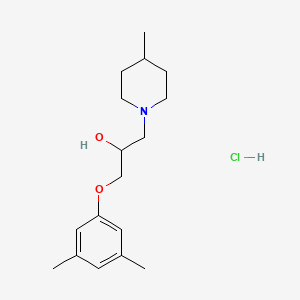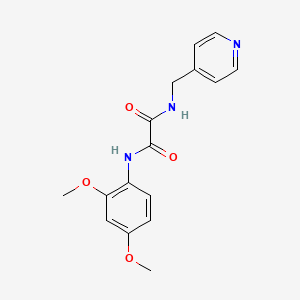![molecular formula C19H22N2O5S B5139926 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide, also known as L-371,257, is a small molecule antagonist of the neurotensin receptor 1 (NTSR1). This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
作用机制
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide acts as an antagonist of the NTSR1, a G protein-coupled receptor that is widely expressed in the central nervous system and various peripheral tissues. NTSR1 activation has been implicated in a variety of physiological processes, including pain perception, anxiety, and feeding behavior. By blocking NTSR1 activation, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of pain perception, and improvement of cognitive function. In cancer cells, this compound inhibits the activation of signaling pathways involved in cell growth and survival, leading to decreased proliferation and increased apoptosis. In animal models of pain, this compound has been shown to reduce pain sensitivity and improve pain-related behaviors. In animal models of Alzheimer's disease and schizophrenia, this compound has been shown to improve cognitive function and reduce behavioral deficits.
实验室实验的优点和局限性
One of the main advantages of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its specificity for the NTSR1, which allows for targeted modulation of NTSR1 signaling pathways. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition of NTSR1 activation. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent NTSR1 antagonists that can achieve effective inhibition at lower concentrations. Another area of interest is the investigation of this compound's potential therapeutic applications in other disease states, such as anxiety disorders and obesity. Additionally, further studies are needed to elucidate the specific signaling pathways and mechanisms involved in this compound's effects on cancer cell growth, pain perception, and cognitive function.
合成方法
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with allyl bromide to form 3,4-dimethoxy-N-allylbenzylamine. This intermediate is then reacted with N-(methylsulfonyl)chloroacetamide to form this compound. The final product is obtained by purification through column chromatography.
科学研究应用
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-12-21(27(4,23)24)16-9-6-14(7-10-16)19(22)20-15-8-11-17(25-2)18(13-15)26-3/h5-11,13H,1,12H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISMEJFNDQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
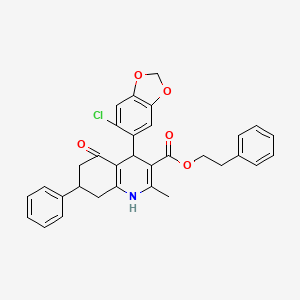
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
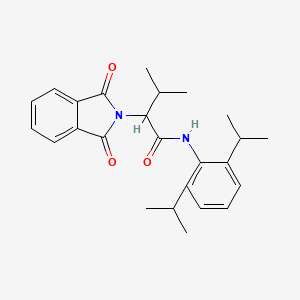
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
